N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
CAS No.:
Cat. No.: VC16379879
Molecular Formula: C19H20N2O4S3
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O4S3 |
|---|---|
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C19H20N2O4S3/c22-17(20-15-10-12-28(24,25)13-15)9-11-21-18(23)16(27-19(21)26)8-4-7-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,20,22)/b7-4+,16-8- |
| Standard InChI Key | CBTFVYKADSXHAX-QSJINSDNSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Introduction
Overview of the Compound
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic molecule with the following notable features:
-
Core Structure: The molecule includes a tetrahydrothiophene ring with a dioxido substitution, suggesting it is a sulfone derivative.
-
Thiazolidinone Moiety: The presence of a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) indicates potential biological activity, as this group is often found in pharmacologically active compounds.
-
Conjugated System: The phenylpropylidene side chain contributes to conjugation, which may influence the compound’s electronic properties and interactions with biological targets.
Potential Applications
Compounds with similar structures are often studied for their applications in medicinal chemistry due to their diverse biological activities:
-
Anti-inflammatory Properties: Thiazolidinones are known to inhibit enzymes like cyclooxygenase or lipoxygenase, which are involved in inflammation pathways.
-
Antimicrobial Activity: Sulfone-containing compounds frequently exhibit antibacterial or antifungal properties.
-
Anticancer Potential: The conjugated thiazolidinone structure has been associated with cytotoxicity against cancer cells in prior studies.
Chemical Features:
| Component | Description |
|---|---|
| Tetrahydrothiophene (Sulfone) | Provides chemical stability and potential for hydrogen bonding interactions. |
| Thiazolidinone Ring | Known for its role in bioactivity and enzyme inhibition. |
| Phenylpropylidene Side Chain | Enhances lipophilicity and may improve membrane permeability. |
Analytical Techniques:
To fully characterize the compound, standard analytical methods would be employed:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify functional groups.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
X-ray Crystallography: For detailed three-dimensional structural analysis.
Research Directions
Given its structural complexity, this compound could be explored further in the following areas:
-
Molecular Docking Studies: To predict binding affinity with biological targets such as enzymes or receptors.
-
Pharmacokinetics Evaluation: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Synthesis Optimization: Developing cost-effective synthetic routes for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume